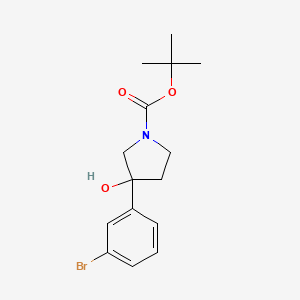

Tert-butyl 3-(3-bromophenyl)-3-hydroxypyrrolidine-1-carboxylate

Description

Tert-butyl 3-(3-bromophenyl)-3-hydroxypyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position, a hydroxyl group at the 3-position, and a 3-bromophenyl substituent. This structure combines a rigid pyrrolidine ring with halogenated aromatic and polar functional groups, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its molecular formula is C₁₅H₂₀BrNO₃, with a molecular weight of 342.23 g/mol .

Properties

Molecular Formula |

C15H20BrNO3 |

|---|---|

Molecular Weight |

342.23 g/mol |

IUPAC Name |

tert-butyl 3-(3-bromophenyl)-3-hydroxypyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H20BrNO3/c1-14(2,3)20-13(18)17-8-7-15(19,10-17)11-5-4-6-12(16)9-11/h4-6,9,19H,7-8,10H2,1-3H3 |

InChI Key |

ALNAXNKMMINSQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C2=CC(=CC=C2)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-bromophenyl)-3-hydroxypyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a brominated aromatic compound.

Addition of the Tert-butyl Ester: The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of flow microreactor systems to enhance reaction efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-bromophenyl)-3-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

Reduction: Reducing agents like Pd/C (Palladium on carbon) in the presence of hydrogen gas can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a phenyl-substituted pyrrolidine.

Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-(3-bromophenyl)-3-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a scaffold for drug design.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-bromophenyl)-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

tert-Butyl 3-[(3-chlorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate

- Key Differences : Replaces the 3-bromophenyl group with a 3-chlorophenylmethyl substituent.

- Properties :

- Functional Impact : The chlorine atom’s smaller size and lower electronegativity compared to bromine may reduce steric hindrance and alter binding affinity in biological systems.

tert-Butyl 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-carboxylate

- Key Differences : Substitutes the 3-bromophenyl group with a 4-chlorophenyl moiety.

- Structural Impact : The para-chloro configuration may enhance π-π stacking interactions in target proteins compared to the meta-bromo orientation .

Analogues with Modified Pyrrolidine Substituents

tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate

- Key Differences : Incorporates a trifluoromethyl group and a methyl substituent at the 4-position.

tert-Butyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate

- Key Differences : Lacks the hydroxyl group at the 3-position.

- Properties: Molecular Weight: 326.228 g/mol Molecular Formula: C₁₅H₂₀BrNO₂ .

- Functional Impact : The absence of the hydroxyl group reduces hydrogen-bonding capacity, likely decreasing solubility and target affinity compared to the hydroxylated analogue.

Bioactive Analogues with Halogenated Aromatic Groups

Halogen-Substituted Chalcone Derivatives

- Examples :

- Comparison : While structurally distinct (chalcone vs. pyrrolidine carboxylate), these compounds demonstrate that the 3-bromophenyl group enhances cytotoxicity. The target pyrrolidine derivative may exhibit similar bioactivity trends due to shared halogenation but lacks reported cytotoxic data.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 342.23 | ~3.5* | N/R | 3-Bromophenyl, Hydroxyl |

| tert-Butyl 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-carboxylate | ~340† | N/R | N/R | 4-Chlorophenyl, Hydroxyl |

| tert-Butyl 3-[(3-chlorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate | ~340† | 3.848 | 109–111 | 3-Chlorophenylmethyl, Hydroxyl |

| Chalcone C4 | ~300‡ | N/R | N/R | 3-Bromophenyl, Chalcone backbone |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.